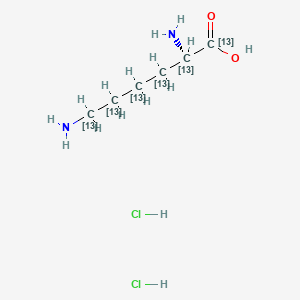
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride is a labeled amino acid derivative. The compound is isotopically labeled with carbon-13, which is often used in various scientific research applications, including metabolic studies and NMR spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride typically involves the incorporation of carbon-13 into the hexanoic acid backbone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, amidation, and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using carbon-13 labeled starting materials. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2,6-diaminohexanoic acid: The non-labeled version of the compound.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid: The labeled version without the dihydrochloride salt.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;monohydrochloride: A similar compound with a different salt form.
Uniqueness
The uniqueness of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride lies in its isotopic labeling with carbon-13, which makes it particularly useful for NMR spectroscopy and metabolic studies. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
225.06 g/mol |
Nom IUPAC |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
Clé InChI |
JBBURJFZIMRPCZ-NHMLGGAVSA-N |
SMILES isomérique |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




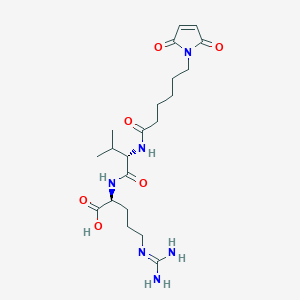
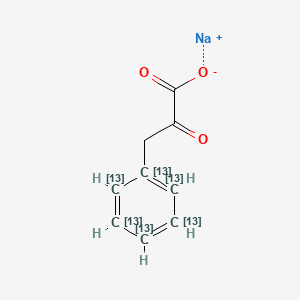

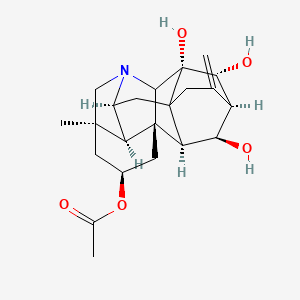

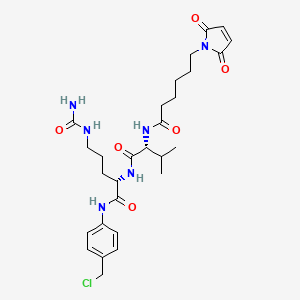
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

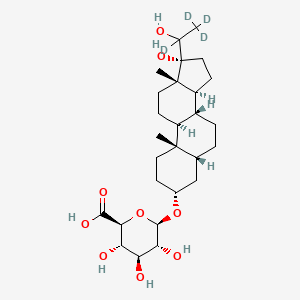


![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
